molecular formula C21H34BNO4 B1403211 tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate CAS No. 1338544-41-4

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate

Cat. No.: B1403211
CAS No.: 1338544-41-4
M. Wt: 375.3 g/mol
InChI Key: GSQPLFIKUWANBP-UHFFFAOYSA-N
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Description

Tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate is a useful research compound. Its molecular formula is C21H34BNO4 and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that the compound contains a boronic acid pinacol ester group , which is often used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are fundamental in many chemical syntheses, including pharmaceuticals .

Mode of Action

The boronic acid pinacol ester group in the compound can participate in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid group can form a carbon-carbon bond with an organic halide in the presence of a palladium catalyst .

Biochemical Pathways

The formation of carbon-carbon bonds through suzuki-miyaura cross-coupling reactions can lead to the synthesis of various organic compounds . These compounds can potentially interact with various biochemical pathways, depending on their structure and functional groups.

Result of Action

The ability of the compound to form carbon-carbon bonds through suzuki-miyaura cross-coupling reactions suggests that it could be used to synthesize a variety of organic compounds . These compounds could have various effects at the molecular and cellular level, depending on their specific structures and functions.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, Suzuki-Miyaura cross-coupling reactions require a palladium catalyst and are typically performed under specific conditions (e.g., temperature, pH, solvent type) . Additionally, the compound’s stability could be affected by factors such as light, heat, and moisture .

Properties

IUPAC Name

tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO4/c1-15(14-23(9)18(24)25-19(2,3)4)16-10-12-17(13-11-16)22-26-20(5,6)21(7,8)27-22/h10-13,15H,14H2,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQPLFIKUWANBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)CN(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
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tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-methyl-N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl]carbamate

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